1-Benzyl-3-tert-butyl-5-methylbenzene
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Overview
Description
1-Benzyl-3-tert-butyl-5-methylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features a benzene ring substituted with a benzyl group, a tert-butyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-tert-butyl-5-methylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with tert-butyl chloride and benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-tert-butyl-5-methylbenzene undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can target the benzyl group, converting it to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for benzylic oxidation.
Reduction: Sodium borohydride (NaBH4) is often employed for reducing benzyl groups.
Substitution: Halogenation reactions using N-bromosuccinimide (NBS) can introduce bromine atoms at the benzylic position.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Brominated benzene derivatives.
Scientific Research Applications
1-Benzyl-3-tert-butyl-5-methylbenzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex aromatic compounds and can be used in studies involving aromatic substitution reactions.
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-tert-butyl-5-methylbenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
1-Benzyl-3-tert-butyl-5-methylbenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of both a benzyl group and a tert-butyl group on the benzene ring distinguishes this compound from its analogs, potentially leading to unique reactivity and applications.
Properties
CAS No. |
88070-02-4 |
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Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1-benzyl-3-tert-butyl-5-methylbenzene |
InChI |
InChI=1S/C18H22/c1-14-10-16(12-15-8-6-5-7-9-15)13-17(11-14)18(2,3)4/h5-11,13H,12H2,1-4H3 |
InChI Key |
SNTFZZLMAHGEEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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